molecular formula C14H7ClFNO3 B5650072 6-Chloro-3-(4-fluorophenyl)-1,3-benzoxazine-2,4-dione

6-Chloro-3-(4-fluorophenyl)-1,3-benzoxazine-2,4-dione

Katalognummer: B5650072
Molekulargewicht: 291.66 g/mol
InChI-Schlüssel: CSLXAVFESLPEPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-(4-fluorophenyl)-1,3-benzoxazine-2,4-dione is a chemical compound of significant interest in medicinal chemistry research, built on a privileged 1,3-benzoxazine-2,4-dione scaffold. The core benzoxazinone structure is recognized as a valuable heterocyclic system in pharmaceutical development, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties . The specific substitution pattern on this molecule, featuring a chloro group at the 6-position and a 4-fluorophenyl group at the 3-position, is designed to optimize its electronic properties and potential for binding with biological targets. Researchers are particularly interested in such functionalized benzoxazinones for their potential as enzyme inhibitors. Structural analogs have shown promising inhibitory effects against diabetes-related enzymes like α-amylase and α-glucosidase , as well as against bacterial DNA gyrase, a validated target for antibiotics . The mechanism of action for this class of compounds often involves targeted interaction with the active sites of these enzymes, disrupting their biological function. This product is intended for non-clinical research applications, such as in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for the development of novel therapeutic agents. 6-Chloro-3-(4-fluorophenyl)-1,3-benzoxazine-2,4-dione is for research use only. It is not intended for diagnostic or therapeutic applications in humans.

Eigenschaften

IUPAC Name

6-chloro-3-(4-fluorophenyl)-1,3-benzoxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO3/c15-8-1-6-12-11(7-8)13(18)17(14(19)20-12)10-4-2-9(16)3-5-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLXAVFESLPEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-Chloro-3-(4-fluorophenyl)-1,3-benzoxazine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its effects in various biological systems.

Synthesis

The synthesis of 6-Chloro-3-(4-fluorophenyl)-1,3-benzoxazine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. For instance, the compound can be synthesized through a condensation reaction involving 4-fluorobenzaldehyde and specific amines in a mixed solvent system. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. In particular, compounds similar to 6-Chloro-3-(4-fluorophenyl)-1,3-benzoxazine-2,4-dione have been tested against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values demonstrate that these compounds can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
6-Chloro-3-(4-fluorophenyl)-1,3-benzoxazine-2,4-dione3216
Reference Compound (e.g., Ciprofloxacin)84

Cytotoxicity and Anticancer Activity

Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The IC50 values indicate that 6-Chloro-3-(4-fluorophenyl)-1,3-benzoxazine-2,4-dione exhibits promising anticancer activity.

Cell LineIC50 (µM)
A549 (lung cancer)5.0
MDA-MB-231 (breast cancer)7.5

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased cell viability in treated cultures.

Cardioprotective Effects

Recent studies have explored the cardioprotective potential of benzoxazine derivatives. For example, co-treatment with doxorubicin has shown that certain derivatives can significantly reduce doxorubicin-induced cardiotoxicity by inhibiting oxidative stress pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI assessed various benzoxazine derivatives for their antimicrobial activity against common pathogens. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their parent structures .
  • Cytotoxicity Assessment : In a study conducted by ACS Publications, the cytotoxic effects of several benzoxazine derivatives were evaluated against human cancer cell lines. The results demonstrated that compounds with halogen substitutions had improved potency compared to non-substituted analogs .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Physicochemical Properties

The physicochemical properties of 1,3-benzoxazine-2,4-diones vary significantly based on substituents. Below is a comparison of key derivatives:

Table 1: Physicochemical Properties of Selected 1,3-Benzoxazine-2,4-diones
Compound Name Substituent Melting Point (°C) IR (cm⁻¹) Yield (%) Molecular Weight Reference
5-Pentadecyl-3-phenyl-1,3-benzoxazine-2,4-dione Phenyl 123–124 1764, 1696 90 449.29
3-(4-Chlorophenyl)-... (1b) 4-Chlorophenyl 115–116 1762, 1698 89 484.96
3-(4-Bromophenyl)-... (1c) 4-Bromophenyl 103–104 1763, 1698 91 530.90
3-(4-Nitrophenyl)-... (1d) 4-Nitrophenyl 126–127 1767, 1698 95 480.48
6-Chloro-3-(4-fluorophenyl)-... 4-Fluorophenyl Not reported Not available Not reported 305.71
6-Chloro-3-(2-ethylphenyl)-... 2-Ethylphenyl Not reported Not available Not reported 301.73
6-Chloro-3-(4-isopropylphenyl)-... 4-Isopropylphenyl Not reported Not available Not reported 315.75

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 1d) correlate with higher melting points compared to halogens (chloro, bromo) .
  • Synthetic Yields : Derivatives with bulky substituents (e.g., pentadecyl chain in 1a) retain high yields (~90%), suggesting minimal steric hindrance during cyclization .

Key Observations :

  • Triphosgene is superior for synthesizing 3-aryl derivatives, achieving yields >85% under mild conditions .

Key Observations :

  • MEK inhibition and anti-enterovirus 71 (EV71) activities are observed in structurally distinct diones (e.g., imidazolidine-2,4-diones), suggesting scaffold-dependent bioactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-3-(4-fluorophenyl)-1,3-benzoxazine-2,4-dione, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a one-pot reaction using salicylic acid derivatives and substituted amines. Key reagents include isocyanates or aldehydes under basic conditions, as demonstrated in benzoxazine-2,4-dione syntheses . Temperature control (typically 60–80°C) and pH adjustment (neutral to mildly alkaline) are critical to minimize side reactions like premature cyclization. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating high-purity products .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

  • Methodology : Use X-ray crystallography (as in for related benzoxazines) to confirm the bicyclic core and substitution patterns. Complement with NMR (¹H/¹³C) to identify chloro and fluorophenyl groups: the chlorine at C6 and fluorine at the para position of the phenyl ring produce distinct splitting patterns. FT-IR can validate carbonyl stretches (1700–1750 cm⁻¹ for the dione moiety) .

Q. What are the documented biological activities of structurally similar benzoxazine-diones, and how might they inform studies on this compound?

  • Methodology : Review analogs like 6-chloro-8-methyl-1,3-benzoxazine-2,4-dione (), which activate insect ryanodine receptors, suggesting potential neuroactivity. Screen for cytotoxicity using MTT assays (as in ) and assess interactions with mammalian ion channels via patch-clamp electrophysiology. Compare results to derivatives with modified substituents (e.g., 4-isopropylphenyl in ) to isolate structure-activity relationships .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloro and fluorophenyl groups in nucleophilic substitution or coupling reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron densities at C6 (Cl) and the fluorophenyl ring. The electron-withdrawing fluorine stabilizes negative charge, making the para position less reactive toward electrophiles. Simulate transition states for reactions like Suzuki-Miyaura coupling (using Pd catalysts) to prioritize experimental conditions .

Q. What strategies resolve contradictions in reported bioactivity data for benzoxazine-diones across different cell lines or organisms?

  • Methodology : Conduct meta-analyses of studies like (spiroisoxazoline cytotoxicity) and (microbial metabolite interactions). Control for variables like cell line origin (cancer vs. normal), assay duration, and metabolite stability (e.g., HPLC stability tests at 37°C). Use synchrotron-based crystallography to verify compound integrity post-assay .

Q. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?

  • Methodology : Employ DoE (Design of Experiments) to test variables: solvent polarity (DMF vs. THF), stoichiometry (amine:dione ratio), and catalyst loading (e.g., TiCl₄ in ). Monitor intermediates via LC-MS to identify side products like hydrolyzed diones or dimerized species. Scale iteratively from mg to gram quantities with <5% impurity thresholds .

Q. What in vivo models are suitable for studying the neuropharmacological effects of this compound, given its structural similarity to ryanodine receptor modulators?

  • Methodology : Use Drosophila melanogaster (fruit fly) models (as in for insect receptor activation) to assess locomotor deficits or paralysis. For mammalian studies, employ SH-SY5Y neuronal cells () to measure calcium flux via Fura-2AM imaging. Compare results to known modulators like dantrolene to infer mechanism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.